3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one
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Overview
Description
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C5H2Br2N4O. It belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one typically involves the bromination of pyrazolo[3,4-d]pyrimidin-4-one. One common method includes the reaction of pyrazolo[3,4-d]pyrimidin-4-one with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 3,6-diaminopyrazolo[3,4-d]pyrimidin-4-one.
Oxidation: Formation of pyrazolo[3,4-d]pyrimidin-4,6-dione.
Reduction: Formation of 3,6-dihydropyrazolo[3,4-d]pyrimidin-4-one.
Scientific Research Applications
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential anticancer agents.
Biological Studies: Used in the study of enzyme inhibition and protein interactions.
Material Science: Employed in the synthesis of novel materials with unique electronic properties.
Pharmaceutical Industry: Investigated for its potential use in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one: Lacks the bromine substituents and has different reactivity and biological activity.
3,6-Dichloropyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
3,6-Difluoropyrazolo[3,4-d]pyrimidin-4-one: Contains fluorine atoms, which can significantly alter its biological activity and chemical stability.
Uniqueness
3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of bromine atoms, which can enhance its reactivity and potential as a versatile intermediate in organic synthesis. The bromine atoms also contribute to its biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H2Br2N4O |
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Molecular Weight |
293.90 g/mol |
IUPAC Name |
3,6-dibromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H2Br2N4O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H2,8,9,10,11,12) |
InChI Key |
AKEQDSBYNDZGKN-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)Br)Br |
Origin of Product |
United States |
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